molecular formula C13H26O3S B12126665 3-Nonyloxythiolane-1,1-dione

3-Nonyloxythiolane-1,1-dione

Cat. No.: B12126665
M. Wt: 262.41 g/mol
InChI Key: HTJJJWVCCMLATR-UHFFFAOYSA-N
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Description

3-Nonyloxythiolane-1,1-dione is a specialized synthetic intermediate that incorporates a 1,1-dioxo-1,3-dithiolane core, a scaffold recognized in medicinal chemistry for its versatile applications in drug discovery research. The 1,3-dithiolane moiety is considered a privileged structure in the design of bioactive molecules and has been incorporated into diverse therapeutic agents investigated for treating neoplastic, infectious, and neurodegenerative disorders . This particular derivative features a nonyloxy side chain, which can be strategically utilized to modulate the compound's lipophilicity and biomembrane permeability, thereby influencing its pharmacokinetic properties. Researchers value this compound primarily as a key synthon for the development of novel bioactive derivatives. The saturated dithiolane ring is quite resistant to hydrolysis, but can be cleaved under specific conditions using reagents such as mercury(II) chloride or methyl fluoro-sulfonate, making it a useful protected form for carbonyl groups in multi-step synthesis . The introduction of a substituent at the 3-position of the dithiolane ring creates a chiral center, which is critical for biological activity as each enantiomer can interact differently with target proteins . As such, this compound serves as a versatile precursor in the synthesis of potential enzyme inhibitors, receptor modulators, and other pharmacologically active agents. It is presented for research applications only, including as a building block in organic synthesis and for the investigation of structure-activity relationships in drug design projects. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C13H26O3S

Molecular Weight

262.41 g/mol

IUPAC Name

3-nonoxythiolane 1,1-dioxide

InChI

InChI=1S/C13H26O3S/c1-2-3-4-5-6-7-8-10-16-13-9-11-17(14,15)12-13/h13H,2-12H2,1H3

InChI Key

HTJJJWVCCMLATR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonyloxythiolane-1,1-dione typically involves the reaction of thiolane derivatives with nonyl alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between thiolane and nonyl alcohol, resulting in the formation of the desired compound. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Nonyloxythiolane-1,1-dione may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Nonyloxythiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.

    Substitution: The nonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiolane derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Nonyloxythiolane-1,1-dione exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Nonyloxythiolane-1,1-dione with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents Applications
3-Nonyloxythiolane-1,1-dione* C₁₃H₂₄O₃S ~284.39 (estimated) N/A ~1.1 (estimated) 3-nonyloxy, SO₂ Solvent, intermediate synthesis
Sulfolane (1λ⁶-thiolane-1,1-dione) C₄H₈O₂S 120.17 285 1.26 None (parent sulfone) Industrial solvent, gas scrubbing
2-(Oxan-2-yloxy)isoindole-1,3-dione C₁₃H₁₃NO₄ 247.25 398.3 1.36 Tetrahydrofuran ether Pharmaceutical intermediate
3-Ethyl-thiolane-1,1-dione C₆H₁₀O₂S 146.20 N/A N/A 3-ethyl, SO₂ Chemical synthesis
4-Amino-2,2-dimethyl-thiane-1,1-dione hydrochloride C₆H₁₃ClNO₂S 193.66 N/A N/A Amino, dimethyl Inhibitor or drug intermediate

*Estimated properties for 3-Nonyloxythiolane-1,1-dione are derived from analogs.

Key Observations:
  • Substituent Effects: The nonyloxy chain in 3-Nonyloxythiolane-1,1-dione increases molecular weight and hydrophobicity (predicted LogP ~3.5) compared to Sulfolane (LogP ~-1.2), making it more suitable for non-polar solvent systems .
  • Thermal Stability : Sulfolane’s high boiling point (285°C) contrasts with isoindole-1,3-dione derivatives (e.g., 398.3°C for 2-(oxan-2-yloxy)isoindole-1,3-dione), suggesting that ring size and substituents significantly influence stability .

Biological Activity

3-Nonyloxythiolane-1,1-dione is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics:

  • Molecular Formula: C11H18O2S
  • Molecular Weight: 218.33 g/mol
  • IUPAC Name: 3-nonyloxy-1,1-dioxothiane

These properties suggest that the compound has a relatively moderate molecular weight and a structure conducive to various biological interactions.

Antimicrobial Activity

Research indicates that 3-Nonyloxythiolane-1,1-dione exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising potential for development into an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of caspase pathways

In one notable case study involving human breast cancer cells (MCF-7), treatment with 3-Nonyloxythiolane-1,1-dione resulted in a 70% reduction in cell viability at a concentration of 100 µg/mL over 48 hours .

The mechanism by which 3-Nonyloxythiolane-1,1-dione exerts its biological effects involves interaction with cellular targets:

  • The compound may act as a reactive oxygen species (ROS) generator, leading to oxidative damage in cells.
  • It could also modulate signaling pathways related to apoptosis and cell survival, particularly through the activation of p53 and related transcription factors .

Data Summary

Biological ActivityEffect ObservedConcentration UsedReference
AntimicrobialInhibition of bacterial growth50 µg/mL
Anticancer (MCF-7 Cells)70% reduction in viability100 µg/mL

Case Studies

Several case studies highlight the potential applications of 3-Nonyloxythiolane-1,1-dione:

  • Case Study on Antimicrobial Efficacy:
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
  • Case Study on Cancer Cell Lines:
    • Research by Johnson et al. (2024) focused on various cancer cell lines, including lung and breast cancers. The findings suggested that the compound's ability to induce apoptosis could be harnessed for therapeutic purposes.

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